molecular formula C13H14O4 B14528140 2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid CAS No. 62672-20-2

2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B14528140
CAS No.: 62672-20-2
M. Wt: 234.25 g/mol
InChI Key: MSCDGOYDKVITQC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-oxobicyclo[321]octane-1-carboxylic acid is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between furan and a suitable dienophile, followed by subsequent functional group transformations to introduce the carboxylic acid and ketone functionalities . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, the corresponding alcohol from ketone reduction, and various substituted derivatives of the furan ring.

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with furan rings, such as 2-azabicyclo[3.2.1]octane derivatives . These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific combination of a furan ring and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62672-20-2

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C13H14O4/c14-10-7-13(12(15)16)6-8(10)3-4-9(13)11-2-1-5-17-11/h1-2,5,8-9H,3-4,6-7H2,(H,15,16)

InChI Key

MSCDGOYDKVITQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CC1C(=O)C2)C(=O)O)C3=CC=CO3

Origin of Product

United States

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